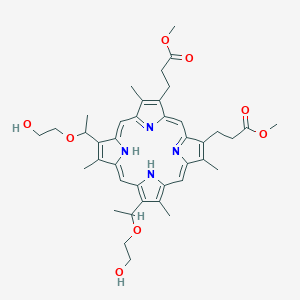
di-Heedp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-Heedp, also known as di(2-ethylhexyl) diphosphate, is a phosphoric acid ester that has been extensively studied for its potential use in scientific research. This compound is commonly used as a solvent and extractant for various metals and minerals due to its excellent solubility in organic solvents. In recent years, this compound has gained attention for its potential as a chelating agent in biochemical and physiological research.
Mecanismo De Acción
Di-Heedp acts as a chelating agent by forming stable complexes with metal ions. This process involves the coordi-Heedpnation of the metal ion with the oxygen atoms in the phosphate groups of this compound-Heedp. The resulting complex is highly stable and can be used to isolate and study metal ions in biological systems.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and does not have any known side effects on biological systems. This compound has been used in various studi-Heedpes to investigate the role of metal ions in biological processes such as enzyme activity and protein structure. Addi-Heedptionally, this compound-Heedp has been used in the extraction and purification of proteins and enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-Heedp has several advantages for use in lab experiments. It is a highly soluble compound that can be easily di-Heedpssolved in organic solvents, making it a useful tool for extraction and purification of proteins and enzymes. Addi-Heedptionally, this compound-Heedp has high affinity for metal ions, making it a useful tool for studying the role of metal ions in biological systems.
However, there are also limitations to the use of this compound-Heedp in lab experiments. This compound can be di-Heedpfficult to synthesize and purify, which can lead to variability in experimental results. Addi-Heedptionally, this compound-Heedp can be expensive to produce, which can limit its use in certain research applications.
Direcciones Futuras
There are several future di-Heedprections for research on di-Heedp-Heedp. One potential area of study is the use of this compound-Heedp as a tool for investigating the role of metal ions in neurological di-Heedpsorders such as Alzheimer's di-Heedpsease. Addi-Heedptionally, this compound-Heedp could be used in the development of new chelating agents for use in medi-Heedpcal treatments. Finally, further research could be conducted on the synthesis and purification of this compound-Heedp to improve its use in lab experiments.
Conclusion
In conclusion, this compound-Heedp is a phosphoric acid ester that has potential use as a chelating agent in biochemical and physiological research. This compound has high affinity for metal ions and can be used to study the role of metal ions in biological systems. While there are advantages and limitations to the use of this compound-Heedp in lab experiments, there are several future di-Heedprections for research on this compound that could lead to new di-Heedpscoveries in the field of biochemistry and physiology.
Métodos De Síntesis
Di-Heedp can be synthesized through the reaction between 2-ethylhexanol and phosphorus oxychloride. This reaction produces this compound(2-ethylhexyl) hydrogen phosphate, which can be further reacted with sodi-Heedpum hydroxide to produce this compound-Heedp. The purity of the final product can be improved through various purification techniques such as di-Heedpstillation and recrystallization.
Aplicaciones Científicas De Investigación
Di-Heedp has been extensively studi-Heedped for its potential use as a chelating agent in biochemical and physiological research. This compound has been shown to have high affinity for various metal ions such as copper, zinc, and iron. This property makes it a useful tool for studying the role of metal ions in biological systems. This compound has also been used in the extraction and purification of proteins and enzymes.
Propiedades
Número CAS |
151337-74-5 |
|---|---|
Fórmula molecular |
C40H50N4O8 |
Peso molecular |
714.8 g/mol |
Nombre IUPAC |
methyl 3-[8,13-bis[1-(2-hydroxyethoxy)ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C40H50N4O8/c1-21-27(9-11-37(47)49-7)33-20-34-28(10-12-38(48)50-8)22(2)30(42-34)18-35-40(26(6)52-16-14-46)24(4)32(44-35)19-36-39(25(5)51-15-13-45)23(3)31(43-36)17-29(21)41-33/h17-20,25-26,43-46H,9-16H2,1-8H3 |
Clave InChI |
CCRJYNJIQSZPJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
SMILES canónico |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)OCCO)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)OCCO |
Sinónimos |
2,4-di-(2-hydroxyethoxy)ethyl-deuteroporphyrin IX di-HEEDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



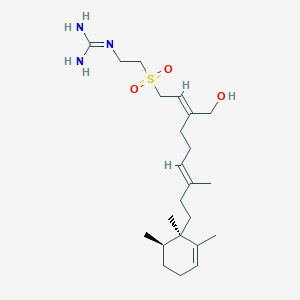
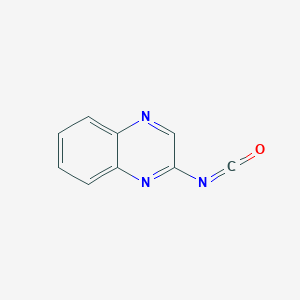
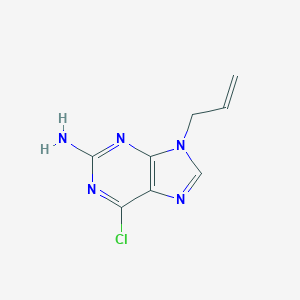



![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)
![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
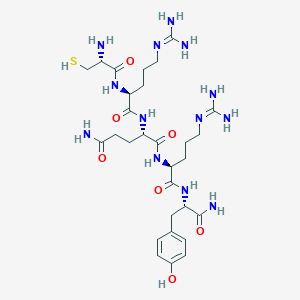


![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)

